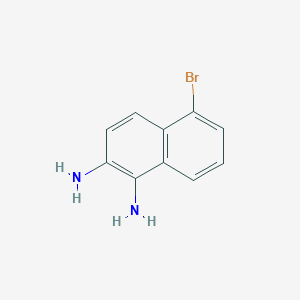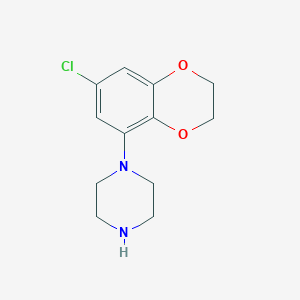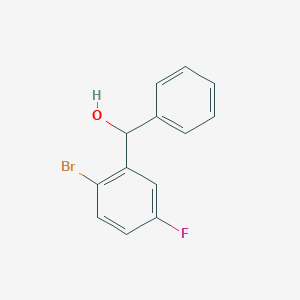
(2-Bromo-5-fluorophenyl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-fluorophenyl)(phenyl)methanol: is an organic compound with the molecular formula C13H10BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluorophenyl)(phenyl)methanol typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: (2-Bromo-5-fluorophenyl)(phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of (2-Bromo-5-fluorophenyl)benzaldehyde or (2-Bromo-5-fluorophenyl)acetophenone.
Reduction: Formation of (2-Bromo-5-fluorophenyl)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
科学研究应用
Chemistry: (2-Bromo-5-fluorophenyl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenylmethanols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (2-Bromo-5-fluorophenyl)(phenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in chemical and biological studies.
相似化合物的比较
- (2-Bromo-5-fluorophenyl)methanol
- (2-Bromo-5-fluorophenyl)ethanol
- (2-Bromo-5-fluorophenyl)acetone
Comparison: (2-Bromo-5-fluorophenyl)(phenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The combination of these halogen atoms can enhance its stability, lipophilicity, and ability to participate in specific chemical reactions.
属性
分子式 |
C13H10BrFO |
|---|---|
分子量 |
281.12 g/mol |
IUPAC 名称 |
(2-bromo-5-fluorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI 键 |
MCQRBLNKMVMFKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
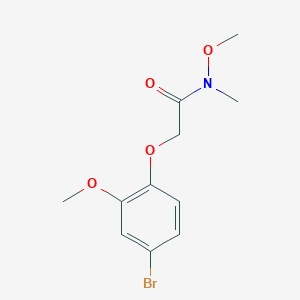



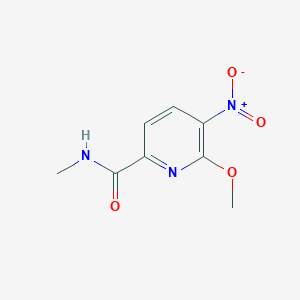
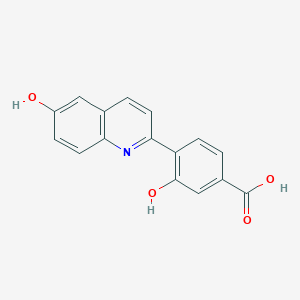

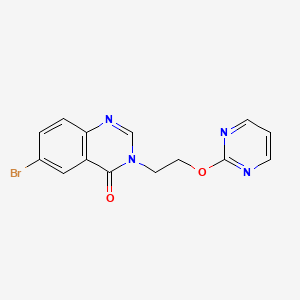
![2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine](/img/structure/B8390138.png)
